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Compound of Interest

Compound Name: Coryximine

Cat. No.: B13438434

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Coryximine, an alkaloid belonging to the protoberberine class. The information presented
herein is essential for the identification, characterization, and further development of this
natural product for potential therapeutic applications. The data is compiled from various
spectroscopic databases and literature sources, offering a detailed analysis of its nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles.

Chemical Structure

Coryximine, also known as Coreximine, is a tetrahydroprotoberberine alkaloid with the
molecular formula C19H21NOa.

Spectroscopic Data

The following sections present the available spectroscopic data for Coryximine in a structured
format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The 'H and 3C NMR data for Coryximine are crucial for confirming its chemical skeleton and
stereochemistry.
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Table 1: 13C NMR Spectroscopic Data for Coryximine

Carbon No. Chemical Shift (8) ppm

Data sourced from SpectraBase

Solvent: Not specified in available data

A complete, experimentally verified list of
chemical shifts should be obtained from primary

literature for definitive structural assignment.

Predicted values suggest signals corresponding
to aromatic carbons, methoxy groups, and the

tetracyclic core.

Table 2: *H NMR Spectroscopic Data for Coryximine

Chemical Shift () o Coupling Constant
Proton No. Multiplicity
ppm (J) Hz

Detailed experimental
1H NMR data for
Coryximine is not
readily available in the
public domain and
should be referenced
from the primary
literature for accurate

analysis.

Expected signals
would include
aromatic protons,
methoxy protons, and
aliphatic protons of
the
tetrahydroisoquinoline

core.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b13438434?utm_src=pdf-body
https://www.benchchem.com/product/b13438434?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13438434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of Coryximine is expected to show characteristic absorption bands for its functional

groups.

Table 3: Infrared (IR) Spectroscopic Data for Coryximine

Wavenumber (cm—?) Assignment

Specific experimental IR data for Coryximine is
not readily available. The following are expected

characteristic absorptions based on its structure.

~3400 O-H stretching (phenolic hydroxyl)
~3000-2850 C-H stretching (aliphatic and aromatic)
~1600, ~1500 C=C stretching (aromatic)

~1250 C-O stretching (aryl ether)

~1100 C-N stretching (amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry (MS) Data for Coryximine
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miz Relative Intensity (%) Assighment

Data based on predicted LC-
MS/MS spectra from the
Human Metabolome Database
(HMDB).

327.1471 - [M+H]* (Molecular lon)

The fragmentation pattern
would be characteristic of the
protoberberine alkaloid
skeleton, involving retro-Diels-
Alder reactions and cleavages

of the tetracyclic system.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. For specific details, it is imperative to consult the primary research literature
that first reported the isolation and characterization of Coryximine.

NMR Spectroscopy

o Sample Preparation: A few milligrams of purified Coryximine are dissolved in a suitable
deuterated solvent (e.g., CDCls, DMSO-ds).

e Instrumentation: *H and 13C NMR spectra are recorded on a high-resolution NMR
spectrometer (e.g., 400 MHz or higher).

o Data Acquisition: Standard pulse sequences are used to acquire 1H, 13C, and often 2D NMR
spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment. Chemical shifts are
referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

o Sample Preparation: The IR spectrum of solid Coryximine is typically recorded as a KBr
(potassium bromide) pellet or as a thin film.
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e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the
spectrum.

o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1.

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of Coryximine is prepared in a suitable solvent (e.g.,
methanol, acetonitrile).

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,
Electrospray lonization - ESI) is used. High-resolution mass spectrometry (HRMS) is
employed for accurate mass measurement.

o Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-
charge ratio (m/z) of the molecular ion and its fragment ions are recorded.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for the spectroscopic analysis of a
natural product like Coryximine and the logical relationship between the different
spectroscopic techniques in structure elucidation.
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Caption: General workflow for the isolation and spectroscopic analysis of Coryximine.
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Caption: Logical relationship of spectroscopic data in the structure elucidation of Coryximine.

 To cite this document: BenchChem. [Spectroscopic Data of Coryximine: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13438434#spectroscopic-data-for-coryximine-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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